molecular formula C25H21FN4O3 B14942209 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B14942209
M. Wt: 444.5 g/mol
InChI Key: JBBLDGPIXLOZRU-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. Common reagents used in these reactions include fluorobenzene, phenylhydrazine, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include DNA, proteins, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.

Uniqueness

The uniqueness of 4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H21FN4O3

Molecular Weight

444.5 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C25H21FN4O3/c26-18-10-5-4-9-16(18)17-13-23(33)30(20-11-6-12-21(31)24(17)20)29-19-14-22(32)27-28-25(19)15-7-2-1-3-8-15/h1-5,7-10,14,17H,6,11-13H2,(H2,27,29,32)

InChI Key

JBBLDGPIXLOZRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2NC3=CC(=O)NN=C3C4=CC=CC=C4)C5=CC=CC=C5F)C(=O)C1

Origin of Product

United States

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